1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid
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Overview
Description
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C15H14O3 It is characterized by a cyclopropane ring attached to a naphthalene moiety with a methoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 7-methoxy-1-naphthaldehyde with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 7-Hydroxy-1-naphthylcyclopropanecarboxylic Acid.
Reduction: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanol.
Substitution: 1-(7-Substituted-1-naphthyl)cyclopropanecarboxylic Acid.
Scientific Research Applications
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Hydroxy-1-naphthyl)cyclopropanecarboxylic Acid
- 1-(7-Methoxy-2-naphthyl)cyclopropanecarboxylic Acid
- 1-(6-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid is unique due to the specific position of the methoxy group on the naphthalene ring, which influences its chemical reactivity and biological activity. The presence of the cyclopropane ring also imparts rigidity to the molecule, affecting its interaction with molecular targets .
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O3/c1-18-11-6-5-10-3-2-4-13(12(10)9-11)15(7-8-15)14(16)17/h2-6,9H,7-8H2,1H3,(H,16,17) |
InChI Key |
ZRTMLUILWFPQPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CC3)C(=O)O)C=C1 |
Origin of Product |
United States |
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